molecular formula C21H25F3N4O2S B2393218 N-(2-(trifluorométhyl)phényl)-2-((1-(2-(diméthylamino)éthyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acétamide CAS No. 899950-05-1

N-(2-(trifluorométhyl)phényl)-2-((1-(2-(diméthylamino)éthyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acétamide

Numéro de catalogue: B2393218
Numéro CAS: 899950-05-1
Poids moléculaire: 454.51
Clé InChI: GLHNXKHDQHSMRP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H25F3N4O2S and its molecular weight is 454.51. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Kinase Inhibition

The quinazolinone core is known to be a structural motif in many kinase inhibitors. Research indicates that derivatives of quinazolinone can effectively inhibit various kinases involved in cancer progression and other diseases. The specific interactions and inhibitory mechanisms of this compound with target kinases need further exploration through in vitro and in vivo studies .

Anticancer Activity

Preliminary studies on quinazolinone derivatives have shown promise as anticancer agents. The compound may exert cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation. Further investigations into its efficacy against specific cancer types are warranted .

Anti-inflammatory Properties

Molecular docking studies suggest that compounds with similar structures may act as inhibitors of key inflammatory pathways, such as the lipoxygenase pathway. This could position the compound as a candidate for treating inflammatory diseases .

Synthesis and Mechanism of Action

The synthesis of 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step reactions starting from readily available precursors. Understanding the mechanism of action is crucial for optimizing its pharmacological profile.

Case Study 1: Kinase Inhibition

A study focusing on similar quinazolinone derivatives demonstrated their ability to inhibit specific kinases involved in tumor growth. These findings suggest that the target compound may also possess similar inhibitory effects, warranting further research into its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Activity

In silico studies using molecular docking techniques revealed that related compounds can effectively bind to lipoxygenase enzymes. This suggests that the target compound could be optimized for enhanced anti-inflammatory activity through structural modifications .

Activité Biologique

The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule notable for its potential biological activity. It features a hexahydroquinazolinone core and various functional groups that suggest diverse pharmacological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C22H27N5O2S
Molecular Weight 457.6 g/mol
CAS Number 899950-49-3

The structure includes a dimethylamino group, a thioether linkage, and a trifluoromethyl-substituted phenyl ring. These components contribute to its unique biological properties and potential therapeutic applications.

Research indicates that compounds with similar structural motifs exhibit various biological activities:

  • Kinase Inhibition : The quinazolinone core is a common feature in several kinase inhibitors. This suggests that the compound may interact with specific kinases involved in cellular signaling pathways.
  • Antimicrobial Properties : Some derivatives of quinazolinones have demonstrated activity against Mycobacterium tuberculosis, indicating potential use in treating bacterial infections .
  • Anti-inflammatory Effects : Studies have shown that certain quinazolinone derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Study on Quinazolinone Derivatives

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various quinazolinone derivatives and their biological evaluations. The results indicated that modifications on the quinazolinone core significantly affected their potency as kinase inhibitors .

Antimicrobial Activity Assessment

In another investigation focusing on antimicrobial activity, compounds similar to the target molecule were tested against various bacterial strains. The results showed promising inhibitory effects against Gram-positive bacteria, suggesting potential for further development as antimicrobial agents .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of similar compounds has been studied extensively. Key findings include:

  • Absorption : Compounds within this class generally exhibit good gastrointestinal absorption.
  • Blood-Brain Barrier Penetration : Many quinazolinone derivatives do not penetrate the blood-brain barrier effectively, which may limit their use in central nervous system disorders but enhances safety profiles for peripheral applications .

Synthesis Methods

The synthesis of 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves several steps:

  • Formation of the Quinazolinone Core : Starting materials undergo cyclization to form the hexahydroquinazolinone structure.
  • Thioether Linkage Creation : The introduction of a thioether group is achieved through nucleophilic substitution reactions.
  • Final Acetamide Formation : The final product is obtained by acylation with an appropriate acetamide derivative.

Propriétés

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O2S/c1-27(2)11-12-28-17-10-6-3-7-14(17)19(26-20(28)30)31-13-18(29)25-16-9-5-4-8-15(16)21(22,23)24/h4-5,8-9H,3,6-7,10-13H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHNXKHDQHSMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.